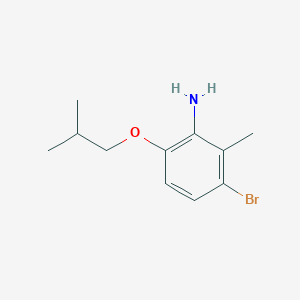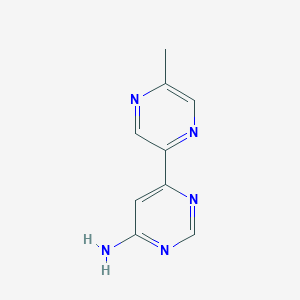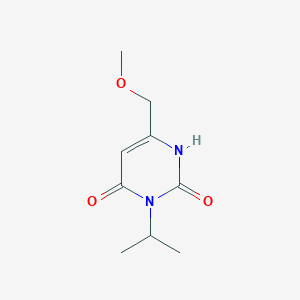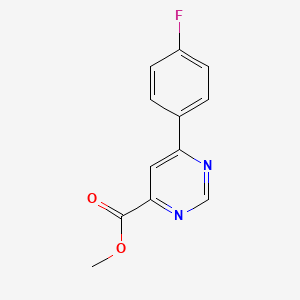
3-Bromo-6-isobutoxy-2-methylphenylamine
Vue d'ensemble
Description
3-Bromo-6-isobutoxy-2-methylphenylamine (3-BIMP) is an organic compound with a wide range of applications in scientific research. It is a brominated aromatic amine derived from the parent compound 2-methylphenylamine. It is a valuable reagent in organic synthesis and has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. In addition, 3-BIMP has been studied for its potential use in medicinal chemistry and as a drug delivery system.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-isobutoxy-2-methylphenylamine is not yet fully understood. However, it is believed that it acts as a catalyst in the synthesis of various compounds, such as drugs, dyes, and polymers. In addition, it is thought to be involved in the formation of drug delivery systems, as well as in the formation of polymers for use in drug delivery systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-6-isobutoxy-2-methylphenylamine are not yet fully understood. However, it is believed that it may have some effects on the body, such as increased metabolic rate and increased energy production. In addition, it may also have some effects on the immune system, such as increased production of antibodies and increased activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-6-isobutoxy-2-methylphenylamine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized from the parent compound 2-methylphenylamine. In addition, it is stable in a wide range of temperatures and is not toxic. However, it is not very soluble in water, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for the use of 3-Bromo-6-isobutoxy-2-methylphenylamine. For example, it could be further studied for its potential use in medicinal chemistry and drug delivery systems. In addition, it could be studied for its potential use in the synthesis of other compounds, such as dyes and polymers. Finally, it could be studied for its potential use in biotechnology, such as for the production of enzymes and proteins.
Applications De Recherche Scientifique
3-Bromo-6-isobutoxy-2-methylphenylamine has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. It has also been studied for its potential use in medicinal chemistry and as a drug delivery system. It has been used in the synthesis of a number of drugs, such as antimalarials, antivirals, and anti-inflammatory agents. In addition, 3-Bromo-6-isobutoxy-2-methylphenylamine has been used in the synthesis of dyes for use in medical imaging, as well as for the synthesis of polymers for use in drug delivery systems.
Propriétés
IUPAC Name |
3-bromo-2-methyl-6-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-7(2)6-14-10-5-4-9(12)8(3)11(10)13/h4-5,7H,6,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLPGAWRUPXILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)OCC(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-isobutoxy-2-methylphenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484150.png)

![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine](/img/structure/B1484152.png)










![2-Cyclopropyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B1484171.png)